molecular formula C21H22N2O3S B2770101 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide CAS No. 852698-81-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide

Cat. No.: B2770101
CAS No.: 852698-81-8
M. Wt: 382.48
InChI Key: IASPRZZCOLKOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a quinoline moiety linked to a 3,4-dimethoxyphenethyl group via a thioacetamide bridge. Compounds with similar structural motifs, particularly those containing the N-[2-(3,4-dimethoxyphenyl)ethyl] group, have been investigated as key intermediates in the synthesis of biologically active alkaloids and other heterocyclic systems . The presence of both sulfur and nitrogen-containing heterocycles in its structure is a common feature in molecules studied for their diverse pharmacological potential. Research on related structures indicates that such compounds can serve as valuable intermediates and may exhibit various biological activities. For instance, some quinoline-based analogs have been explored for their diuretic and neuroleptic properties, though the introduction of specific substituents can significantly alter the activity profile . This product is intended for research purposes as a building block or intermediate in the development of new chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-25-18-9-7-15(13-19(18)26-2)11-12-22-20(24)14-27-21-10-8-16-5-3-4-6-17(16)23-21/h3-10,13H,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASPRZZCOLKOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with quinoline-2-thiol in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide exhibit potent anticancer properties. For instance, derivatives containing quinoline and oxadiazole moieties have been synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity.

  • Case Study : A derivative was tested against HepG2 (human hepatoma), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells, showing promising telomerase inhibitory activity with IC50 values around 0.8 mM .

2. Antibacterial Properties
The compound's structural features suggest potential antibacterial activity. Studies on sulfur-containing compounds indicate that they can inhibit bacterial growth effectively.

  • Mechanism of Action : The presence of sulfur in the compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial proliferation .

Comparative Analysis with Other Compounds

Compound NameStructureAnticancer ActivityAntibacterial Activity
This compoundStructureModerate (IC50 ~ 0.8 mM)Promising
2-(4-Chlorophenyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole-High (95.70% growth inhibition on SNB-75)Moderate
3-Aminoquinoline derivatives-High (IC50 < 1 mM)High

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process, which is a potential mechanism for its anticancer activity. Additionally, the dimethoxyphenyl group can interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Heterocyclic Core Influence: The quinoline core in the target compound and its chloro-methyl analogue () may enhance π-stacking and hydrophobic interactions compared to benzene-based derivatives (e.g., Rip-B in ). Quinoxaline derivatives (e.g., 10b in ) exhibit higher melting points (135–136°C vs. 90°C for Rip-B), likely due to increased molecular rigidity and intermolecular interactions .

Substituent Effects: The sulfanyl group in the target compound and its analogues (e.g., 2-aminophenylsulfanyl in ) may contribute to redox activity or metal chelation, influencing antimicrobial or enzyme-inhibitory effects . Chloro and methyl substituents on the quinoline ring () could modulate electronic properties and steric hindrance, affecting target binding.

Synthetic Yields: High yields (>80%) are achieved in benzamide and quinoxaline derivatives (), suggesting robust synthetic routes. Data for the target compound’s synthesis is lacking, but analogous methods (e.g., thiol-quinoline coupling) may apply.

Physicochemical Properties

  • Melting Points: Quinoxaline derivatives (135–136°C) have higher melting points than benzene-based analogues (90°C for Rip-B), likely due to enhanced crystal packing from planar heterocycles .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H22N2O3SC_{21}H_{22}N_{2}O_{3}S and a molecular weight of approximately 420.52 g/mol. Its structure includes a quinoline moiety and a methoxy-substituted phenyl group, which contribute to its pharmacological properties. The presence of an acetamide functional group enhances its potential for biological activity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reaction of 3,4-dimethoxyphenethylamine with quinoline-2-thiol .
  • Use of an acylating agent such as acetic anhydride.
  • Conducting the reaction under reflux conditions in an inert atmosphere to prevent oxidation.

These methods can be adapted for industrial production using continuous flow reactors to enhance efficiency and yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been identified as an intermediate for synthesizing isoquinoline derivatives, which are known for their diverse pharmacological properties, including:

  • Antituberculosis activity
  • Potential anticancer effects

In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of quinoline have shown promising results in inhibiting cancer cell proliferation with IC50 values comparable to established chemotherapeutics .

Cell LineCompound IC50 (µM)Reference
PC-3 (Prostate)0.67
HCT-116 (Colon)0.80
MDA-MB-435 (Melanoma)1.95

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with specific biological targets involved in cancer cell signaling pathways, leading to apoptosis and inhibition of tumor growth.

Case Studies and Research Findings

  • Antitumor Activity Assessment : A study utilizing the sulforhodamine B assay on human PC-3 prostate cancer cells indicated that compounds similar to this compound exhibited notable antitumor activity. The study highlighted the role of specific adrenergic receptors in modulating apoptosis and cell proliferation in response to treatment .
  • Quinoline Derivatives : Research on quinoline derivatives has shown that they can inhibit multiple cancer cell lines effectively, suggesting that modifications to the quinoline structure could enhance therapeutic efficacy .

Future Directions

The ongoing research into this compound holds promise for developing new therapeutic agents against cancer and other diseases. Future studies should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In vivo Studies : Evaluating the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity.

Q & A

Basic: What are the optimal synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(quinolin-2-ylsulfanyl)acetamide?

Answer:
The synthesis typically involves two key steps:

  • Step 1: Nucleophilic substitution to introduce the quinolin-2-ylsulfanyl group. For example, reacting 2-mercaptoquinoline with a chloroacetamide derivative in a polar aprotic solvent (e.g., DMF) using a base like triethylamine .
  • Step 2: Amide coupling between the intermediate thioacetamide and 2-(3,4-dimethoxyphenyl)ethylamine. Reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are used to activate the carboxylic acid group .
    Critical Factors: Reaction temperature (often 0–25°C), solvent choice (DMF or THF), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: How is the structural integrity and purity of this compound validated?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, quinoline aromatic protons at δ 7.5–8.8 ppm) .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and verify connectivity .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₃N₂O₃S: 415.14) .

Advanced: What methodologies are used to investigate its mechanism of action in enzyme inhibition?

Answer:

  • Enzyme Kinetics: Conduct in vitro assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values against target enzymes (e.g., kinases or proteases). Use recombinant enzymes and substrate analogs .
  • Molecular Docking: Perform computational modeling (AutoDock Vina, Schrödinger Suite) to predict binding modes. The quinoline moiety often interacts with hydrophobic pockets, while the sulfanyl group may form hydrogen bonds .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the enzyme on a sensor chip and monitoring real-time interactions .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

Answer:

  • Assay Standardization: Ensure consistent buffer conditions (pH, ionic strength) and enzyme concentrations. Variations in ATP levels (for kinases) or cofactors can skew results .
  • Cell Line Validation: Use authenticated cell lines (e.g., from ATCC) to avoid cross-contamination. For cytotoxicity studies, compare results across multiple lines (e.g., HEK293 vs. HeLa) .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes. Rapid degradation in certain models may explain discrepancies between in vitro and in vivo data .

Advanced: What strategies optimize the compound’s selectivity for specific biological targets?

Answer:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modifications to the dimethoxyphenyl or quinoline groups. For example:
    • Replace methoxy with ethoxy to alter lipophilicity.
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoline ring to enhance target binding .
  • Off-Target Screening: Use proteome-wide assays (e.g., KINOMEscan) to identify unintended interactions. Prioritize analogs with >10-fold selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in airtight, light-protected vials.
  • Solubility: Prepare stock solutions in DMSO (10 mM), aliquot to avoid freeze-thaw cycles, and confirm stability via HPLC over 6 months .

Advanced: How is computational chemistry applied to predict metabolic pathways?

Answer:

  • Software Tools: Use MetaSite or GLORYx to predict Phase I/II metabolism. The dimethoxyphenyl group is prone to O-demethylation, while the sulfanyl group may undergo oxidation to sulfoxide .
  • In Silico Toxicity: Employ Derek Nexus or ProTox-II to assess hepatotoxicity risks. Structural alerts (e.g., quinoline) may necessitate further in vitro testing .

Advanced: What techniques elucidate stereochemical effects in derivatives of this compound?

Answer:

  • Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column and hexane/isopropanol mobile phase.
  • X-ray Crystallography: Resolve absolute configuration by co-crystallizing with a target protein (e.g., human carbonic anhydrase) .

Basic: What spectroscopic techniques confirm the presence of the sulfanyl group?

Answer:

  • Infrared Spectroscopy (IR): Identify S-H stretching vibrations (~2550 cm⁻¹) in the free thiol precursor. Post-synthesis, the absence of this peak confirms successful substitution .
  • Raman Spectroscopy: Detect C-S stretching modes (~650 cm⁻¹) in the final compound .

Advanced: How are contradictions in cytotoxicity data across studies addressed?

Answer:

  • Dose-Response Curves: Use 8–10 concentration points to improve IC₅₀ accuracy.
  • Apoptosis Assays: Differentiate cytostatic vs. cytotoxic effects via flow cytometry (Annexin V/PI staining) .
  • Mitochondrial Stress Tests: Measure OCR (oxygen consumption rate) and ECAR (extracellular acidification rate) to assess metabolic disruption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.